Methylamine acetate
Description
Methylamine acetate is a salt formed by the reaction of methylamine (CH₃NH₂) and acetic acid (CH₃COOH). Its molecular formula is C₂H₇NO₂, comprising a methylammonium cation (CH₃NH₃⁺) and an acetate anion (CH₃COO⁻). For instance, methylamine and acetate frequently coexist as substrates or products in biochemical pathways, such as methane production . Notably, dithis compound (C₄H₁₁NO₂), a structurally similar compound, has been documented with distinct physicochemical properties , but distinctions between these salts must be emphasized.
Properties
Molecular Formula |
C3H9NO2 |
|---|---|
Molecular Weight |
91.11 g/mol |
IUPAC Name |
acetic acid;methanamine |
InChI |
InChI=1S/C2H4O2.CH5N/c1-2(3)4;1-2/h1H3,(H,3,4);2H2,1H3 |
InChI Key |
DDQAGDLHARKUFX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CN |
Origin of Product |
United States |
Chemical Reactions Analysis
Hydrolysis and Ion Exchange Reactions
Methylamine acetate acts as a hydroxide (OH⁻) source in aqueous media, facilitating ion-exchange reactions. For example, in perovskite synthesis:
Reaction with MAPbBr₃ :
Mechanism :
| Application | Product | Conditions | Source |
|---|---|---|---|
| Perovskite synthesis | MAPbBrₓAc₃−ₓ@PbBr(OH) MWs | H₂O, MAAc, 25°C, 12h | |
| Halide substitution | MAPbX₃@PbX(OH) (X = Cl, I) | NaX (X = Cl, I), 60°C |
Thermal Stability and Decomposition
This compound decomposes under heat, regenerating methylamine and acetic acid:
Reaction :
Key Findings :
Catalytic and Redox Roles
This compound participates in redox reactions, particularly in the presence of transition metals:
Example :
Mechanistic Insight :
-
Semicarbazide-sensitive amine oxidase (SSAO) deaminates methylamine to formaldehyde, which oxidizes further in aqueous media .
| Reaction Pathway | Byproducts | Toxicity | Source |
|---|---|---|---|
| CH₃NH₂ → HCHO → HCOOH → CO₂ | Formaldehyde, formic acid | Cytotoxic to endothelial cells |
Comparison with Similar Compounds
Comparison with Similar Compounds
Amine Acetates
- Dimethylamine Acetate (C₄H₁₁NO₂): Molecular mass: 105.137 g/mol (monoisotopic: 105.079) . Applications: Used in organic synthesis and buffer systems. Key difference: Larger molecular size compared to this compound, altering solubility and reactivity.
- Ethylamine Acetate: Not directly cited in evidence, but analogous to this compound with an ethyl group replacing methyl. Likely exhibits lower volatility and higher basicity than this compound.
| Property | This compound (Inferred) | Dithis compound |
|---|---|---|
| Molecular Formula | C₂H₇NO₂ | C₄H₁₁NO₂ |
| Molecular Mass (g/mol) | 77.08 | 105.14 |
| Solubility | High (polar solvents) | Moderate |
Acetate Salts
- Ammonium Acetate (CH₃COONH₄) :
- Sodium Acetate (CH₃COONa): Common in biological buffers. Unlike this compound, it lacks nitrogen, limiting its role in nitrogenous metabolic pathways .
| Role in Metabolism | This compound | Ammonium Acetate | Sodium Acetate |
|---|---|---|---|
| Carbon Source | Yes (microbial) | Limited | Yes |
| Nitrogen Source | Yes | Yes | No |
| Buffer Efficacy | Moderate | High | High |
Methylamine Derivatives
- Methylamine Hydrochloride (CH₃NH₃Cl) :
- More stable than this compound but less effective in pH-sensitive reactions.
- Trimethylamine (N(CH₃)₃) :
| Substrate | Turnover Time (Hours) | Primary Metabolic Products |
|---|---|---|
| Methylamine | >8 | CH₄, CO₂ |
| Acetate | <2 | CO₂ |
| Trimethylamine | >8 | CH₄, CO₂ |
Acetate Esters
- Ethyl Acetate (CH₃COOCH₂CH₃) :
- N-Hydroxysuccinimide Acetate (NHS-Ac) :
| Ester | Reactivity with Methylamine | Industrial Detection (Cases) |
|---|---|---|
| NHS-Ac | High | N/A |
| Ethyl Acetate | Low | 233 (Hwachi) |
Organic Nitrogen Compounds
- Urea (NH₂CONH₂) :
- Cyanate (OCN⁻) :
| Compound | Incorporation Rate (pmol C ml⁻¹ day⁻¹) | Role in Methanogenesis |
|---|---|---|
| Methylamine | 72 | Minor precursor |
| Acetate | Third-highest | Major electron donor |
| Urea | 5–12 | Negligible |
Key Research Findings
Microbial Metabolism: Methylamine and acetate are critical in marine sediments, but acetate turnover is faster (<2 hours vs. >8 hours for methylamine) . Methylamine incorporation rates exceed urea and cyanate by 6–36× in subseafloor fluids .
Industrial and Environmental Detection :
- Methylamine was detected in 940 cases (Jeongnyang) and 842 cases (Hwachi) in industrial monitoring, contrasting with ethyl acetate’s lower prevalence .
Medical Relevance :
- Inflammatory bowel disease (IBD) patients exhibit reduced fecal acetate and methylamine levels, indicating disrupted gut microbiota .
Q & A
Basic Research Questions
Q. What analytical methods are recommended for assessing methylamine acetate purity in perovskite precursor solutions?
- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with UV-Vis detection is standard for quantifying trace impurities. For structural validation, nuclear magnetic resonance (NMR) spectroscopy (e.g., H and C) is critical to confirm molecular integrity, as seen in ethyl acetate analysis . X-ray diffraction (XRD) and scanning electron microscopy (SEM) are essential for verifying crystallinity and morphology in perovskite applications . Sensitivity thresholds should align with regulatory guidelines (e.g., EMA’s nitrosamine impurity detection protocols) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer : Use fume hoods for volatile handling, and store in airtight containers away from oxidizers (e.g., perchlorates) and acids to prevent violent reactions . Personal protective equipment (PPE) including nitrile gloves and safety goggles is mandatory. Regular liver function tests are advised for chronic exposure monitoring .
Q. Which spectroscopic techniques effectively characterize this compound’s molecular structure?
- Methodological Answer : Fourier-transform infrared spectroscopy (FTIR) identifies functional groups (e.g., acetate C=O stretch at ~1700 cm). Mass spectrometry (MS) confirms molecular weight and fragmentation patterns. NMR resolves proton environments, though peak splitting patterns require careful interpretation to avoid misassignment .
Advanced Research Questions
Q. How does this compound concentration influence crystallinity and defect density in CsPbIBr perovskite films?
- Methodological Answer : Optimal concentrations (e.g., 0.5 equiv. in precursor solutions) reduce pinhole defects by forming phase-pure intermediates, as shown in XRD and photoluminescence studies . Excess this compound accelerates crystallization, increasing grain boundaries; controlled addition via drop-casting improves reproducibility . Defect density is quantified using space-charge-limited current (SCLC) measurements.
Q. How can conflicting reports on this compound’s role as a solvent versus a structure-directing agent be resolved?
- Methodological Answer : Thermodynamic profiling (e.g., differential scanning calorimetry) distinguishes solvent volatility from templating effects. In situ grazing-incidence XRD during film formation reveals whether this compound coordinates with Pb to direct crystal growth . Comparative studies using alternative solvents (e.g., dimethylformamide) isolate structural contributions .
Q. What experimental strategies mitigate batch-to-batch variability in this compound synthesis?
- Methodological Answer : Implement strict stoichiometric control and real-time pH monitoring during neutralization of methylamine and acetic acid. Use inductively coupled plasma mass spectrometry (ICP-MS) to detect trace metal contaminants (<1 ppm). Accelerated aging tests under humidity/light exposure identify stability outliers .
Q. How do this compound–lead halide interactions affect perovskite crystal growth kinetics?
- Methodological Answer : Time-resolved absorption spectroscopy tracks nucleation rates, showing this compound reduces activation energy by stabilizing colloidal precursors. Ab initio molecular dynamics simulations reveal acetate ions passivate Pb surface defects, slowing Ostwald ripening .
Data Contradiction Analysis
Q. Why do some studies report this compound as a methanogenic substrate while others emphasize its assimilation into biomass?
- Resolution : Environmental context matters. In sulfate-rich sediments, this compound is primarily assimilated (20–76% biomass incorporation) via non-methanogenic pathways . In low-sulfate conditions, methanogens dominate, converting ~100% to CH. Inhibitor experiments (e.g., 2-bromoethanesulfonate) clarify microbial contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
